N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride
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Overview
Description
Preparation Methods
The synthesis of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves the coordination of ruthenium with N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide and 1,3,5-trimethylbenzene. The reaction typically occurs in the presence of a chloride source. The preparation methods can vary, but common synthetic routes include:
One-step carbonization: This method involves direct carbonization of the precursor materials under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to achieve the desired product.
Hydrothermal methods: These methods use high-temperature and high-pressure water to facilitate the reaction.
Template methods: These involve using a template to guide the formation of the desired structure.
Chemical Reactions Analysis
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Coordination reactions: These involve the formation of coordination complexes with metals.
Scientific Research Applications
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves its ability to form coordination complexes with various molecular targets. The ruthenium center can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” can be compared with other similar compounds, such as:
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide: This compound lacks the ruthenium center and has different chemical properties.
Ruthenium complexes with different ligands: These compounds have different ligands attached to the ruthenium center, leading to variations in their chemical and biological activities.
Other transition metal complexes: Compounds involving other transition metals, such as platinum and palladium, can have similar coordination chemistry but different reactivity and applications
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSEZBJIPZYQB-AGEKDOICSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClN2O2RuS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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